molecular formula C10H12OS B14267486 2-Propen-1-ol, 2-[(phenylthio)methyl]- CAS No. 141502-71-8

2-Propen-1-ol, 2-[(phenylthio)methyl]-

Cat. No.: B14267486
CAS No.: 141502-71-8
M. Wt: 180.27 g/mol
InChI Key: LDGJGEVXDOFJDD-UHFFFAOYSA-N
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Description

2-Propen-1-ol, 2-[(phenylthio)methyl]- is an organic compound that belongs to the class of allylic alcohols It features a propenyl group attached to a hydroxyl group and a phenylthio methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propen-1-ol, 2-[(phenylthio)methyl]- typically involves the reaction of allyl alcohol with phenylthiomethyl chloride under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group of allyl alcohol attacks the electrophilic carbon of phenylthiomethyl chloride, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used include sodium hydroxide or potassium hydroxide as the base, and the reaction is typically carried out in an organic solvent such as dichloromethane or toluene.

Chemical Reactions Analysis

Types of Reactions

2-Propen-1-ol, 2-[(phenylthio)methyl]- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The phenylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alkanes.

    Substitution: Formation of new compounds with different functional groups replacing the phenylthio group.

Scientific Research Applications

2-Propen-1-ol, 2-[(phenylthio)methyl]- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Propen-1-ol, 2-[(phenylthio)methyl]- involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the phenylthio group can engage in hydrophobic interactions. These interactions can influence the compound’s biological activity and its effects on molecular pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Propen-1-ol:

    2-Methyl-1-phenyl-2-propen-1-ol: Similar structure but with a methyl group, leading to different chemical properties.

    2-Propen-1-ol, 2-methyl-:

Uniqueness

2-Propen-1-ol, 2-[(phenylthio)methyl]- is unique due to the presence of the phenylthio group, which imparts distinct chemical and physical properties. This group can participate in specific interactions and reactions that are not possible with other similar compounds.

Properties

CAS No.

141502-71-8

Molecular Formula

C10H12OS

Molecular Weight

180.27 g/mol

IUPAC Name

2-(phenylsulfanylmethyl)prop-2-en-1-ol

InChI

InChI=1S/C10H12OS/c1-9(7-11)8-12-10-5-3-2-4-6-10/h2-6,11H,1,7-8H2

InChI Key

LDGJGEVXDOFJDD-UHFFFAOYSA-N

Canonical SMILES

C=C(CO)CSC1=CC=CC=C1

Origin of Product

United States

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